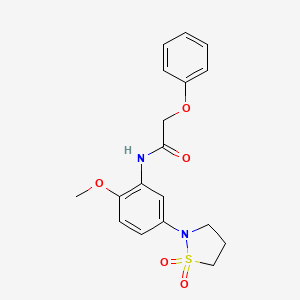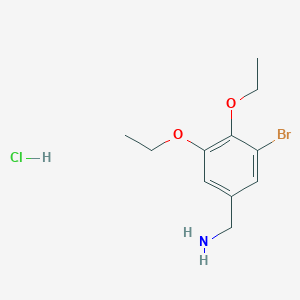![molecular formula C8H16ClNO2 B2588648 [(4aS,7aS)-3,4,5,6,7,7a-Hexahydro-2H-pyrano[2,3-c]pyrrol-4a-yl]methanol;hydrochlorid CAS No. 2490322-70-6](/img/structure/B2588648.png)
[(4aS,7aS)-3,4,5,6,7,7a-Hexahydro-2H-pyrano[2,3-c]pyrrol-4a-yl]methanol;hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4As,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrol-4a-yl]methanol;hydrochloride is a compound that combines a hexahydro-pyrano-pyrrol core structure with a methanol group and a hydrochloride salt
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Novel Compounds: : Used as an intermediate in the synthesis of more complex molecules.
Catalysis: : Acting as a ligand or catalyst in certain reactions.
Biology
Biochemical Probes: : Employed in the study of biological pathways and mechanisms.
Enzyme Inhibition: : Potential inhibitor of specific enzymes, aiding in biochemical research.
Medicine
Pharmacology: : Investigated for potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Drug Development: : Basis for the development of new pharmaceutical agents.
Industry
Material Science: : Utilized in the synthesis of advanced materials with unique properties.
Agriculture: : Potential use in the development of agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4As,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrol-4a-yl]methanol;hydrochloride typically involves multiple steps:
Starting Materials: : Precursors such as pyrrol and suitable alcohol derivatives.
Formation of Pyrano-pyrrol Core: : Utilizing cyclization reactions under specific conditions involving catalysts or reagents to form the hexahydro-pyrano-pyrrol core.
Attachment of Methanol Group: : Introduction of the methanol moiety via reduction or substitution reactions.
Formation of Hydrochloride Salt: : Conversion of the final product into its hydrochloride form through reaction with hydrochloric acid.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity:
Catalysis: : Employing advanced catalysts to enhance reaction rates.
Optimized Conditions: : Temperature and pressure conditions tailored to maximize the efficiency of each step.
Purification: : Techniques like crystallization and chromatography are used to achieve high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Potential transformation of the methanol group to a carbonyl group.
Reduction: : Conversion of any intermediate carbonyl groups back to alcohols.
Substitution: : Replacement of functional groups within the pyrano-pyrrol structure under specific conditions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Reduction: : Employing reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : Utilizing halogenated compounds and base catalysts to facilitate substitution reactions.
Major Products
Oxidation Products: : Formation of aldehydes or ketones from the methanol group.
Reduction Products: : Reversion to alcohols or formation of fully reduced compounds.
Substitution Products: : Derivatives with varying functional groups, enhancing the compound's versatility.
Wirkmechanismus
Effects
The compound exerts its effects through interactions at the molecular level:
Binding to Targets: : Binding to specific molecular targets such as enzymes or receptors.
Pathway Modulation: : Influencing biochemical pathways, potentially altering cellular processes.
Molecular Targets and Pathways
Enzymes: : Inhibition or modulation of enzyme activity.
Receptors: : Interaction with receptors, leading to downstream effects on cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(4R,7aR)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrol-4-yl]methanol
(3S,4S)-3,4-dihydroxy-5,6-dihydro-2H-pyrano[2,3-c]pyrrol
Uniqueness
Structural Differences: : Unique arrangement of atoms and functional groups compared to similar compounds.
Reactivity: : Distinct chemical reactivity and stability profiles.
Applications: : Broader range of applications due to its unique properties and versatility.
This detailed article provides comprehensive insight into [(4As,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrol-4a-yl]methanol;hydrochloride, covering its preparation, reactions, applications, and uniqueness compared to similar compounds. The uniqueness of this compound lies in its structural features and the diverse range of reactions and applications it supports.
Eigenschaften
IUPAC Name |
[(4aS,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrol-4a-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c10-6-8-2-1-3-11-7(8)4-9-5-8;/h7,9-10H,1-6H2;1H/t7-,8+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFYWYSDFCYIFG-WLYNEOFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNCC2OC1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2(CNC[C@H]2OC1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2588571.png)

![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2588574.png)

![3-[[(5-Fluorosulfonyloxypyridine-3-carbonyl)amino]methyl]-4-methyl-1,2,5-oxadiazole](/img/structure/B2588576.png)

![(2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine](/img/structure/B2588579.png)
![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2588581.png)

![N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2588587.png)

